

Chemical structure and properties of Demethyl-RSL3-boc.

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Compound of Interest

Compound Name: Demethyl-RSL3-boc

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Demethyl-RSL3-boc: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of **Demethyl-RSL3-boc**, a crucial molecule in the field of targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document details its chemical structure, properties, and its application in the development of Proteolysis Targeting Chimeras (PROTACs) for the selective degradation of Glutathione Peroxidase 4 (GPX4).

Chemical Structure and Properties

Demethyl-RSL3-boc is a derivative of RSL3, a well-characterized inhibitor of GPX4 and a potent inducer of ferroptosis. The "boc" designation refers to the presence of a tert-butyloxycarbonyl protecting group, a common moiety in chemical synthesis.

Chemical Formula: $C_{26}H_{27}ClN_2O_5$ [1]

Molecular Weight: 482.96 g/mol [1]

CAS Number: 2375354-07-5 [2]

While a definitive public image of the chemical structure of **Demethyl-RSL3-boc** is not readily available, its name suggests a demethylated form of RSL3 with an attached Boc group. RSL3 itself is a complex molecule with a core structure that allows it to bind to and inhibit GPX4.

Table 1: Physicochemical Properties of **Demethyl-RSL3-boc**

Property	Value	Reference
Molecular Formula	C ₂₆ H ₂₇ ClN ₂ O ₅	[1]
Molecular Weight	482.96	[1]
CAS Number	2375354-07-5	[2]

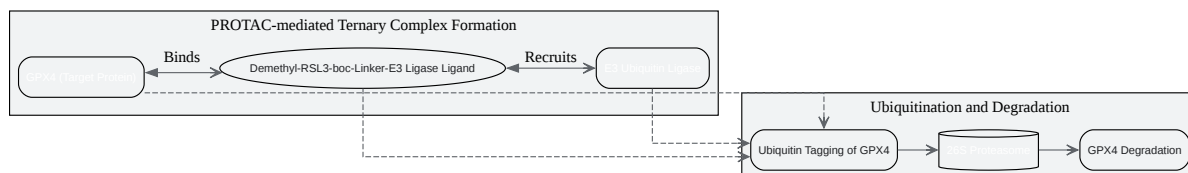
Mechanism of Action: A Ligand for GPX4-Targeting PROTACs

Demethyl-RSL3-boc serves as a ligand for the target protein GPX4 in the design of PROTACs.[3] PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.

A PROTAC molecule consists of three key components:

- A ligand for the target protein of interest (POI): In this case, **Demethyl-RSL3-boc** binds to GPX4.
- A ligand for an E3 ubiquitin ligase: This recruits the cellular machinery responsible for tagging proteins for degradation.
- A linker: This connects the two ligands.

By bringing GPX4 into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of GPX4, marking it for degradation by the proteasome. This approach offers a powerful strategy for reducing GPX4 levels and inducing ferroptosis, a form of iron-dependent regulated cell death.



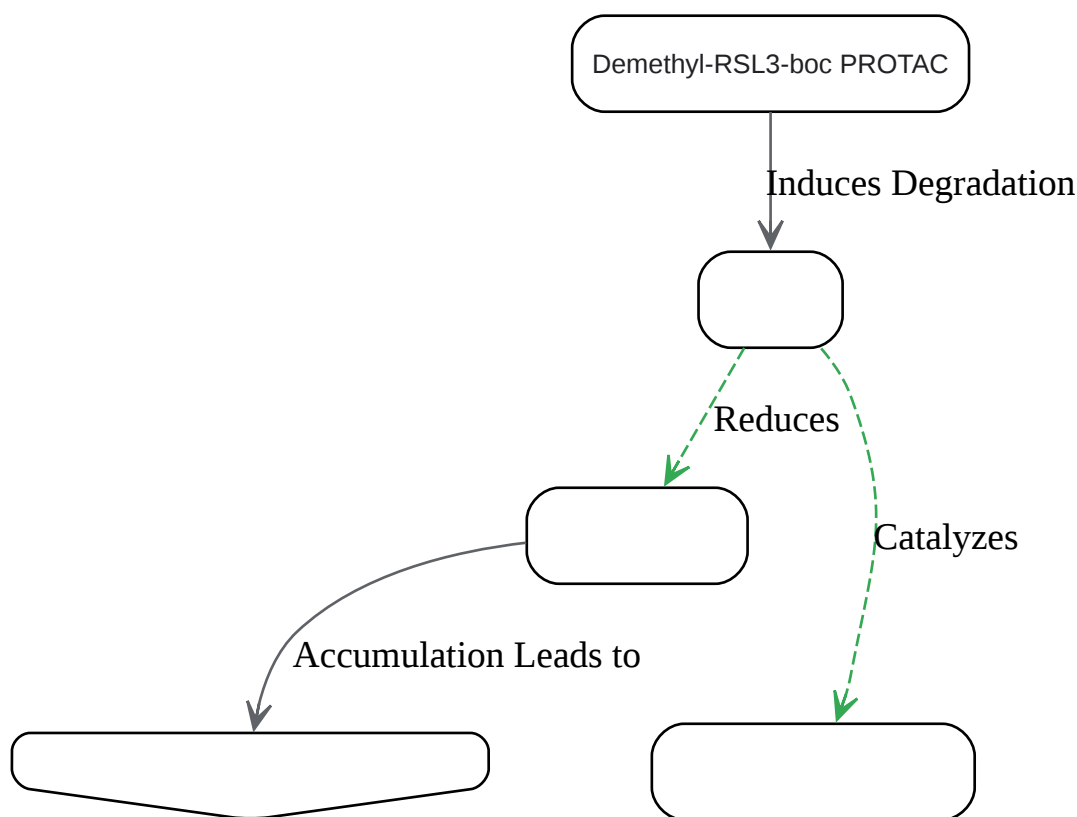
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Caption: Mechanism of GPX4 degradation by a **Demethyl-RSL3-boc**-based PROTAC.

The Role of GPX4 and Ferroptosis in Disease

Glutathione Peroxidase 4 (GPX4) is a key enzyme that protects cells from lipid peroxidation, a damaging process that can lead to cell death. By converting lipid hydroperoxides to non-toxic lipid alcohols, GPX4 plays a critical role in maintaining cellular redox homeostasis.

Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis. This form of cell death is implicated in various pathological conditions, including cancer and neurodegenerative diseases. The ability to selectively induce ferroptosis in cancer cells has made GPX4 an attractive therapeutic target. RSL3, the parent compound of **Demethyl-RSL3-boc**, is a well-established tool compound for studying ferroptosis, with reported EC₅₀ values for cell death induction in the low micromolar to nanomolar range in various cell lines.^[3]



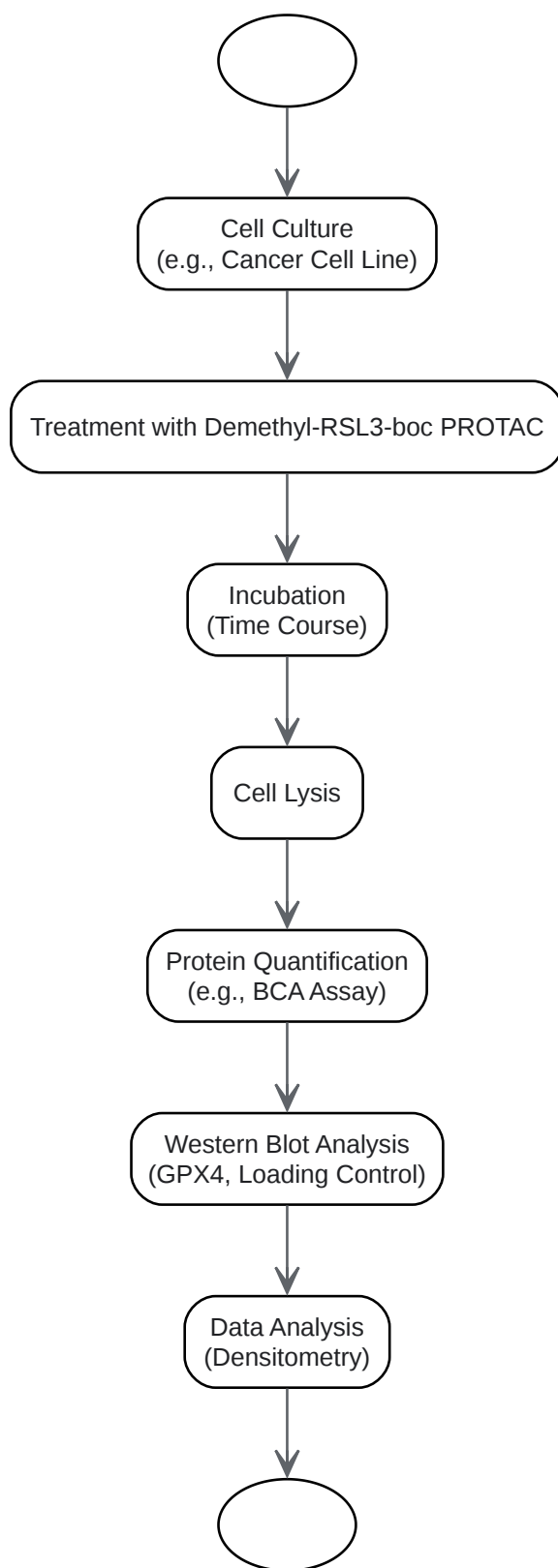
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Caption: Simplified signaling pathway of **Demethyl-RSL3-boc**-induced ferroptosis.

Experimental Protocols

While specific, detailed protocols for the synthesis and application of **Demethyl-RSL3-boc** are often proprietary or found within specific research publications, the following provides a general framework for its use in cell-based assays for GPX4 degradation.

General Workflow for Assessing GPX4 Degradation



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Caption: General experimental workflow for evaluating GPX4 degradation.

Key Experimental Considerations

- **Cell Line Selection:** Choose a cell line known to be sensitive to ferroptosis or with detectable levels of GPX4.
- **PROTAC Concentration:** A dose-response experiment is crucial to determine the optimal concentration for GPX4 degradation (typically in the nanomolar to micromolar range).
- **Time Course:** Analyze GPX4 levels at different time points post-treatment to understand the kinetics of degradation.
- **Controls:** Include appropriate controls, such as a vehicle-only control, a control with only the **Demethyl-RSL3-boc** ligand (without the E3 ligase ligand and linker), and a proteasome inhibitor control (e.g., MG132) to confirm that degradation is proteasome-dependent.
- **Detection Method:** Western blotting is a standard method to quantify changes in protein levels. Ensure the use of a validated GPX4 antibody and a reliable loading control (e.g., GAPDH, β -actin).

Quantitative Data

As of the latest available information, specific quantitative data such as DC_{50} (half-maximal degradation concentration) or IC_{50} values for GPX4 degradation by a **Demethyl-RSL3-boc**-based PROTAC are not widely published in the public domain and are likely to be found in specific research articles or proprietary databases. Researchers are encouraged to consult the primary literature for such data related to specific PROTAC constructs. For the parent compound, RSL3, EC_{50} values for inducing cell death in HT-22 cells have been reported to be as low as 0.004 μ M for the active (1S,3R) enantiomer.[3]

Table 2: Representative Biological Activity of RSL3 (Parent Compound)

Compound	Cell Line	Assay	Value	Reference
(1S,3R)-RSL3	HT-22	Cell Death	$EC_{50} = 0.004 \mu\text{M}$	[3]
(1R,3S)-RSL3	HT-22	Cell Death	$EC_{50} = 5.2 \mu\text{M}$	[3]

Conclusion

Demethyl-RSL3-boc represents a valuable chemical tool for the development of PROTACs targeting GPX4. Its ability to engage the cellular protein degradation machinery to eliminate GPX4 offers a promising therapeutic strategy for diseases where ferroptosis induction is beneficial, particularly in cancer. This technical guide provides a foundational understanding for researchers aiming to utilize **Demethyl-RSL3-boc** in their drug discovery and development efforts. Further investigation into the specific PROTAC constructs incorporating this ligand will be crucial for translating its potential into clinical applications.

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